2-Cyclopropoxy-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10-9(6-7)11-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
RNZFDPHWAKCQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CC2 |
Origin of Product |
United States |
Synthetic Strategies for 2 Cyclopropoxy 4 Methylpyridine and Its Analogues
Direct Synthetic Routes to 2-Cyclopropoxy-4-methylpyridine
Direct synthetic approaches to this compound primarily focus on the formation of the ether linkage between a pre-formed 4-methylpyridine (B42270) ring and a cyclopropyl (B3062369) group.
Nucleophilic Substitution Approaches from Halogenated Pyridine (B92270) Precursors
A common and effective method for synthesizing this compound involves the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring with a cyclopropoxide anion. The most frequently used precursor is 2-chloro-4-methylpyridine (B103993) or 2-bromo-4-methylpyridine (B133514) due to their commercial availability and reactivity. The reaction is typically carried out by treating the halogenated pyridine with cyclopropanol (B106826) in the presence of a strong base.
The selection of the base is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to deprotonate cyclopropanol, thereby generating the more nucleophilic cyclopropoxide anion. The reaction is generally performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and promote the substitution reaction.
| Precursor | Reagents | Solvent | Yield (%) |
| 2-chloro-4-methylpyridine | Cyclopropanol, NaH | DMF | High |
| 2-bromo-4-methylpyridine | Cyclopropanol, K-OtBu | THF | Good to High |
This table presents typical reagents and conditions for the nucleophilic substitution approach.
The reactivity of the halogenated pyridine follows the expected trend, with the bromo-substituted pyridine being more reactive than the chloro-substituted one, though both are viable starting materials.
Etherification Reactions Involving Cyclopropanol Derivatives and Pyridine Substrates
An alternative to using pre-halogenated pyridines is the direct etherification of 2-hydroxy-4-methylpyridine (B87338) with a cyclopropyl halide. This approach, while feasible, is often less favored due to the potential for N-alkylation of the pyridine ring as a competing side reaction. The reaction conditions need to be carefully controlled to favor O-alkylation. The use of a base is again necessary to deprotonate the hydroxyl group of the pyridine.
Another strategy involves the use of cyclopropyl triflate or other highly reactive cyclopropylating agents. These reagents can react with 2-hydroxy-4-methylpyridine under milder conditions, potentially improving the selectivity for O-alkylation.
Catalytic Considerations in Alkoxylation Reactions
Modern synthetic methods increasingly employ transition metal catalysis to facilitate the formation of the C-O bond in aryl ethers. acs.org For the synthesis of this compound, copper- and palladium-catalyzed cross-coupling reactions represent a powerful alternative to traditional nucleophilic substitution. acs.orgyoutube.com
In a typical copper-catalyzed reaction, 2-halo-4-methylpyridine is coupled with cyclopropanol in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, often a phenanthroline or a diamine derivative. The ligand plays a crucial role in stabilizing the copper catalyst and promoting the desired coupling reaction.
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for etherification reactions. youtube.com These reactions typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and can influence the reaction's scope and functional group tolerance. Nickel-based catalysts have also emerged as a cost-effective and efficient alternative for C-O bond formation. acs.orgyoutube.com
| Catalyst System | Precursors | Key Features |
| CuI / Ligand | 2-halo-4-methylpyridine, Cyclopropanol | Mild reaction conditions, good functional group tolerance. |
| Pd(OAc)₂ / Phosphine Ligand | 2-halo-4-methylpyridine, Cyclopropanol | High efficiency, broad substrate scope. |
| Ni Catalyst | 2-halo-4-methylpyridine, Cyclopropanol | Cost-effective, strong C-O bond activation. acs.org |
This table summarizes catalytic systems for the synthesis of this compound.
Synthesis of Related Alkoxy- and Cyclopropyl-Substituted Pyridine Derivatives
The synthetic strategies for this compound can be extended to a broader range of substituted pyridine derivatives, allowing for the exploration of structure-activity relationships in various applications.
Multi-Component Cyclization Strategies for Pyridine Ring Formation
For the de novo synthesis of highly substituted pyridines, multi-component reactions (MCRs) offer a highly efficient and atom-economical approach. bohrium.comnih.govgrowingscience.comresearchgate.netrsc.org These reactions involve the combination of three or more starting materials in a single pot to construct the pyridine ring with the desired substituents in place. While direct synthesis of this compound via an MCR might be challenging due to the specific substitution pattern, these strategies are invaluable for creating a library of related analogues. bohrium.com
Common MCRs for pyridine synthesis include the Hantzsch pyridine synthesis and various modifications. nih.gov By carefully selecting the starting aldehydes, β-ketoesters, and ammonia (B1221849) sources, a wide variety of substituted pyridines can be accessed. For instance, using a cyclopropyl-containing building block in an MCR could lead to the direct incorporation of the cyclopropyl moiety into the pyridine ring.
Functionalization of Pyridine Ring Systems, particularly at Positions 2 and 4
The functionalization of a pre-existing pyridine ring is a versatile strategy for introducing substituents at specific positions. thieme-connect.comdigitellinc.comrsc.orgyoutube.comacs.orgacs.org For the synthesis of analogues of this compound, methods for functionalizing the 2 and 4 positions are particularly relevant.
The 4-position of pyridine can be selectively functionalized through various methods. thieme-connect.comdigitellinc.comrsc.orgyoutube.comacs.org One approach involves the formation of pyridine N-oxides, which activates the 4-position towards nucleophilic attack. Subsequent deoxygenation restores the pyridine ring. Another strategy employs transition metal-catalyzed C-H activation, allowing for the direct introduction of functional groups at the 4-position without the need for pre-functionalized substrates. youtube.comacs.org
The 2-position of the pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of 2-alkoxypyridines, as discussed in section 2.1.1. Further functionalization at other positions can be achieved by employing directing groups or by taking advantage of the inherent reactivity patterns of the substituted pyridine ring. For example, the synthesis of 2-amino-4-methylpyridine (B118599) analogues has been reported, which could potentially be converted to the corresponding cyclopropoxy derivatives. nih.govgoogle.com
Regioselective Synthetic Pathways to Substituted Pyridines
The regioselective synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, as the precise placement of functional groups on the pyridine ring is critical for its intended function. researchgate.netresearchgate.net Due to the electron-deficient nature of the pyridine ring, direct functionalization can be challenging and often leads to a mixture of isomers. researchgate.netnih.gov To overcome this, chemists have developed a range of regioselective strategies.
One common approach involves the use of pre-functionalized starting materials. For instance, the synthesis of 2,4-difunctionalized pyridines can be achieved by employing early-stage Minisci chemistry on a pyridine core that has been modified with a blocking group to direct the alkylation to the C-4 position. nih.gov Following this, other functional groups can be introduced at the C-2 position. nih.gov
Another powerful strategy is the use of pyridyne intermediates. These highly reactive species allow for the adjacent double functionalization of the pyridine ring with a high degree of regioselectivity. rsc.orgnih.gov The regioselectivity of nucleophilic addition to 3,4-pyridynes can be controlled by the presence of substituents that distort the pyridyne structure. nih.gov For example, a C2-alkoxy group can direct the addition of an organomagnesium reagent to the C4 position. rsc.org
Furthermore, the activation of the pyridine ring through N-oxidation is a widely used tactic. Pyridine N-oxides exhibit altered reactivity, facilitating functionalization at specific positions that would be unreactive in the parent pyridine. researchgate.net This approach is valuable for the synthesis of various substituted pyridine derivatives. researchgate.net
Multi-component reactions also offer an efficient and regioselective route to polysubstituted pyridines. nih.gov For example, the one-pot reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) can yield benzo[c]pyrazolo jocpr.compostapplescientific.comnaphthyridines with good to excellent yields. nih.gov
These regioselective methods provide a toolbox for chemists to construct specific substituted pyridine scaffolds, which are essential precursors for compounds like this compound.
Advanced Methodologies in Pyridine Synthesis Relevant to this compound
The synthesis of pyridine derivatives has been significantly advanced by the adoption of modern technologies and methodologies. These techniques offer improvements in efficiency, selectivity, and environmental impact compared to traditional methods.
Microwave-Assisted Synthetic Routes for Pyridine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jocpr.commdpi.comorganic-chemistry.org This technique has been successfully applied to the synthesis of a wide variety of pyridine derivatives. mdpi.com
One notable example is the one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis, which allows for the rapid and efficient preparation of tri- and tetrasubstituted pyridines with complete regiochemical control. organic-chemistry.orgresearchgate.net This method combines a Michael addition and a cyclodehydration step into a single operation, significantly simplifying the synthetic process. organic-chemistry.org Reactions can be performed in polar solvents or even under solvent-free conditions, offering a greener alternative to traditional methods. organic-chemistry.org
Microwave irradiation has also been employed in multi-component reactions to synthesize highly functionalized pyridines. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic method for preparing dihydropyridines, can be efficiently carried out under microwave conditions. tandfonline.com Subsequent oxidation then yields the corresponding pyridine derivatives. tandfonline.com The use of microwave heating in these reactions often leads to dramatically reduced reaction times and improved yields. mdpi.com
The advantages of microwave-assisted synthesis, including enhanced reaction rates, higher yields, and often milder reaction conditions, make it a highly attractive methodology for the preparation of pyridine precursors to compounds such as this compound.
| Reaction Type | Reactants | Conditions | Product | Advantages |
| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | Microwave, 170°C, 10-20 min | Tri- or Tetrasubstituted Pyridines | One-pot, high yield, short reaction time, regioselective. organic-chemistry.orgresearchgate.net |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Microwave | Dihydropyridine | Efficient, precursor to pyridines. tandfonline.com |
| Multi-component Reaction | Chalcones, 3-aminobut-2-enenitrile, Ammonium (B1175870) acetate | Microwave, 130°C, 30 min | Trisubstituted Pyridine-3-carbonitriles | Good yields, shorter reaction times than conventional methods. jocpr.com |
Mechanochemical Synthesis Applications for Cyclopropane-Containing Systems
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable approach to synthesis. While specific applications to this compound are not extensively documented, the principles of mechanochemistry are relevant to the synthesis of cyclopropane-containing molecules.
The formation of the cyclopropane (B1198618) ring is a key structural feature. General methods for cyclopropane synthesis include the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species. marquette.edu Mechanochemical techniques could potentially be applied to such reactions, reducing the need for bulk solvents and potentially altering reactivity and selectivity.
The synthesis of diverse cyclopropane-containing fragments and lead-like compounds has been achieved through strategies involving bifunctional cyclopropane scaffolds. nih.govimperial.ac.uk These scaffolds allow for divergent synthesis, where different functional groups can be introduced in a controlled manner. nih.govimperial.ac.uk Mechanochemical methods could be explored for the derivatization of these scaffolds, offering a green and efficient alternative to solution-phase chemistry.
While the direct mechanochemical synthesis of this compound is not yet a well-established route, the growing field of mechanochemistry presents an opportunity for developing novel and sustainable synthetic pathways for this and related cyclopropane-containing heterocyclic compounds.
Industrial Production Methodologies and Process Optimization for Pyridine Analogues
The industrial production of pyridine and its analogues relies on efficient, scalable, and cost-effective synthetic methods. While specific industrial processes for this compound are proprietary, general principles of pyridine synthesis on a large scale are well-established.
The Chichibabin synthesis is a classical and still widely used industrial method for producing pyridine. It involves the gas-phase reaction of aldehydes (like acetaldehyde (B116499) and formaldehyde) and ammonia over a heterogeneous catalyst at elevated temperatures. postapplescientific.comepo.org This method is highly efficient for producing pyridine and simple alkylpyridines (picolines). postapplescientific.comgoogle.com
Another significant industrial route is the Bönnemann cyclization, which utilizes cobalt catalysts to cyclize acetylene (B1199291) and a nitrile. postapplescientific.com This method is also scalable and provides high yields of pyridines. postapplescientific.com
Process optimization is crucial in industrial settings to maximize yield, minimize costs, and ensure safety and environmental compliance. This often involves the development of robust catalysts, such as titanium-silicates, which can offer high activity and selectivity. epo.org The optimization of reaction parameters like temperature, pressure, and catalyst lifetime is a continuous effort. epo.org
The industrial synthesis of a specialized molecule like this compound would likely involve a multi-step process starting from a simpler, commercially available pyridine or picoline. The key steps would be the regioselective introduction of the cyclopropoxy group, potentially via a nucleophilic substitution reaction on a 2-halopyridine precursor. google.comgoogle.com Process optimization would focus on maximizing the efficiency and regioselectivity of this key transformation, as well as the purification of the final product.
| Industrial Method | Reactants | Catalyst | Key Features |
| Chichibabin Synthesis | Aldehydes, Ammonia, Formaldehyde | Alkali metal or heterogeneous catalyst | High efficiency, large-scale production of pyridine and picolines. postapplescientific.comepo.org |
| Bönnemann Cyclization | Acetylene, Hydrogen Cyanide | Cobalt or Nickel | Scalable, high yields. postapplescientific.com |
| Catalytic Gas-Phase Synthesis | Carbonyl compound, Ammonia | Titanium-silicate | Improved activity and selectivity. epo.org |
Chemical Transformations and Mechanistic Insights of 2 Cyclopropoxy 4 Methylpyridine
Reactivity of the Pyridine (B92270) Nucleus in 2-Cyclopropoxy-4-methylpyridine
The chemical persona of the pyridine ring in this compound is a product of the interplay between the inherent electron-deficient nature of pyridine and the electronic effects of its substituents, the 4-methyl and 2-cyclopropoxy groups.
Electrophilic Aromatic Substitution (EAS) at the Pyridine Ring
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.org This reduced reactivity stems from the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com Furthermore, the nitrogen's lone pair can interact with the electrophile or the acidic reaction medium, leading to the formation of a pyridinium (B92312) ion, which further deactivates the ring. youtube.com
However, the presence of electron-donating groups can mitigate this deactivation and direct the substitution to specific positions. In this compound, both the 4-methyl group (an alkyl group) and the 2-cyclopropoxy group (an alkoxy group) are activating. They increase the electron density of the pyridine ring through inductive and resonance effects, respectively.
These activating groups direct incoming electrophiles to the positions ortho and para to themselves.
The 2-Cyclopropoxy group directs towards positions 3 and 5.
The 4-Methyl group also directs towards positions 3 and 5.
Consequently, electrophilic attack is strongly favored at the C3 and C5 positions, which are activated by both substituents. The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E+) to form a resonance-stabilized cationic intermediate known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups | Predicted Outcome |
|---|---|---|
| 3 | 2-Cyclopropoxy (ortho), 4-Methyl (ortho) | Major Product |
| 5 | 2-Cyclopropoxy (para), 4-Methyl (ortho) | Major Product |
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com Despite the activation by the substituents, forcing conditions may still be necessary to achieve these transformations on the pyridine nucleus.
Nucleophilic Aromatic Substitution (SNAr) on Related Halogenated Pyridine Precursors
The synthesis of this compound is often achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of a halogenated precursor, such as 2-chloro-4-methylpyridine (B103993) or 2-fluoro-4-methylpyridine (B58000), with sodium cyclopropoxide.
The SNAr mechanism on pyridine is facilitated by the electron-withdrawing nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.com The substitution occurs preferentially at the 2- and 4-positions. The reaction proceeds in two main steps:
Addition of the nucleophile (cyclopropoxide) to the carbon atom bearing the leaving group (halogen). This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate.
Elimination of the leaving group, which restores the aromaticity of the pyridine ring. youtube.com
The reactivity of the 2-halopyridine precursor can be influenced by the nature of the halogen. For reactions with oxygen nucleophiles, the order of reactivity is often F > Cl > Br > I. sci-hub.se This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. sci-hub.se
Table 2: Representative Data on SNAr Reactions of 2-Halopyridines with Nucleophiles This table, adapted from studies on related systems, illustrates the general reactivity patterns. sci-hub.se
| 2-Halopyridine | Nucleophile | Solvent | Product Yield |
|---|---|---|---|
| 2-Fluoropyridine | Benzyl Alcohol | NMP | High |
| 2-Chloropyridine | Benzyl Alcohol | NMP | Moderate |
| 2-Bromopyridine | Benzyl Alcohol | NMP | Low |
Data generalized from findings on nucleophilic substitution of 2-halopyridines. sci-hub.se
This trend suggests that 2-fluoro-4-methylpyridine would be a highly effective precursor for the synthesis of this compound.
Oxidation Reactions (e.g., N-Oxidation to Pyridine N-oxides) and Subsequent Reduction Pathways
The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The presence of electron-donating groups, like the cyclopropoxy and methyl groups in the target molecule, enhances the nucleophilicity of the nitrogen atom, facilitating the oxidation process. The product of this reaction is this compound N-oxide. researchgate.netnih.govsigmaaldrich.com
Pyridine N-oxides are versatile intermediates. The N-oxide group can be subsequently removed (deoxygenated) to regenerate the parent pyridine. Moreover, the entire heterocyclic ring can be reduced to the corresponding piperidine.
Table 3: Potential Reduction Pathways for this compound N-oxide
| Reaction | Reagents | Product |
|---|---|---|
| Deoxygenation | PCl₃ or H₂/Catalyst | This compound |
| Ring Reduction | Ammonium (B1175870) Formate (B1220265), Pd/C | 2-Cyclopropoxy-4-methylpiperidine |
A mild and efficient method for the reduction of pyridine N-oxides to piperidines utilizes ammonium formate with palladium on carbon (Pd/C). organic-chemistry.org This procedure is advantageous due to its simplicity and high yields under mild conditions, avoiding harsh reagents. organic-chemistry.org
Transformations Involving the Cyclopropoxy Group
The cyclopropoxy group is not merely a passive substituent; its strained three-membered ring and ether linkage provide avenues for unique chemical transformations.
Cleavage Reactions of the Ether Linkage (C-O bond)
The ether linkage in this compound consists of two key bonds: the pyridine-oxygen bond (Ar-O) and the cyclopropyl-oxygen bond (Alkyl-O). Cleavage of ether bonds typically requires strong acids like HBr or HI.
Cleavage of the Ar-O bond: Protonation of the ether oxygen, followed by nucleophilic attack by a halide ion at the C2 position of the pyridine ring, would lead to the formation of 2-hydroxy-4-methylpyridine (B87338) (or its tautomer, 4-methyl-2-pyridone) and a cyclopropyl (B3062369) halide.
Cleavage of the Alkyl-O bond: Alternatively, attack at the cyclopropyl carbon would yield 2-hydroxy-4-methylpyridine and a cyclopropyl halide. This pathway is complicated by the high strain and unique bonding of the cyclopropane (B1198618) ring.
Lewis acids can also be employed to facilitate ether cleavage under different conditions. The specific outcome would depend on the chosen reagents and reaction parameters.
Reactivity of the 4-Methyl Substituent
The presence of a methyl group at the 4-position of the pyridine ring in this compound introduces a site of unique reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the chemical properties of the 4-methyl group, making it susceptible to a variety of chemical transformations.
Acidic Proton Abstraction and Carbanion Generation at the Methyl Group
The protons of the methyl group at the 4-position of a pyridine ring exhibit a notable degree of acidity. This is a direct consequence of the electron-withdrawing character of the pyridine ring's nitrogen atom, which can stabilize the resulting negative charge through resonance. vaia.com The abstraction of a proton from the 4-methyl group by a strong base leads to the formation of a resonance-stabilized carbanion.
The stability of this carbanion is crucial for its generation. The negative charge can be delocalized onto the nitrogen atom of the pyridine ring, as depicted in the resonance structures. vaia.com This delocalization significantly increases the acidity of the methyl protons compared to those on a simple alkyl-substituted benzene ring.
Table 1: Comparison of pKa Values for Methyl Protons in Related Compounds
| Compound | pKa of Methyl Protons |
| Toluene | ~43 |
| 4-Methylpyridine (B42270) | ~34 |
The choice of base is critical for the efficient generation of the carbanion. Strong bases such as organolithium reagents (e.g., n-butyllithium), lithium diisopropylamide (LDA), or sodium amide are typically employed for this purpose. The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to prevent side reactions.
Condensation Reactions Involving the Active Methyl Group
The carbanion generated from the deprotonation of the 4-methyl group is a potent nucleophile and can participate in a variety of condensation reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. A classic example is the condensation with carbonyl compounds, such as aldehydes and ketones. vaia.com
For instance, the reaction of the carbanion of a 4-methylpyridine derivative with benzaldehyde (B42025) would proceed through a nucleophilic addition to the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation during workup would yield an alcohol. This alcohol can often be readily dehydrated, either thermally or under acidic or basic conditions, to afford a styryl-type derivative. vaia.com
General Scheme of Condensation Reaction:
Deprotonation: this compound + Strong Base → 2-Cyclopropoxy-4-(pyridin-4-ylmethyl) anion
Nucleophilic Attack: 2-Cyclopropoxy-4-(pyridin-4-ylmethyl) anion + Electrophile (e.g., R-CHO) → Adduct
Workup: Adduct + H₂O → Product
Table 2: Examples of Condensation Reactions with 4-Methylpyridine Derivatives
| Electrophile | Product Type |
| Benzaldehyde | β-phenyl-α-(pyridin-4-yl)ethanol |
| Acetone | 2-(Pyridin-4-yl)propan-2-ol |
| Diethyl carbonate | Ethyl 2-(pyridin-4-yl)acetate |
These condensation reactions provide a versatile pathway for the elaboration of the 4-methyl group, enabling the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry.
Photochemical Reactivity and Photoisomerization Mechanisms in Pyridine Derivatives
The photochemical behavior of pyridine and its derivatives is a rich and complex field of study. Upon absorption of ultraviolet light, these molecules can undergo a variety of transformations, including isomerization, substitution, and addition reactions. acs.orgrsc.orgnih.gov The presence of substituents, such as the cyclopropoxy and methyl groups in this compound, can significantly influence the photochemical pathways.
Photoisomerization is a prominent process in the photochemistry of pyridines. One of the key intermediates in these reactions is the "Dewar pyridine," a bicyclic valence isomer. acs.org The formation of Dewar pyridine from the excited state of pyridine provides a route to various substituted pyridines through subsequent thermal or photochemical steps.
The general mechanism for photoisomerization involves the excitation of the pyridine derivative to an excited singlet or triplet state. This excited state can then undergo a pericyclic reaction to form the strained Dewar isomer. The Dewar pyridine is typically unstable and can revert to the aromatic pyridine structure, or in the presence of nucleophiles or other reagents, lead to the formation of substituted products.
Recent studies have also highlighted the potential for photochemical functionalization of pyridines through the generation of pyridinyl radicals upon single-electron reduction of pyridinium ions. acs.org This strategy allows for C-H functionalization at different positions of the pyridine ring, offering a distinct reactivity pattern compared to classical radical reactions. acs.org Furthermore, photochemical C(sp²)-H pyridination can be achieved through the photoexcitation of arene-pyridinium electron donor-acceptor complexes, eliminating the need for an external photocatalyst. nih.gov
The specific photochemical reactivity of this compound has not been extensively documented. However, based on the known photochemistry of substituted pyridines, several potential pathways can be envisioned:
Photoisomerization: Formation of a Dewar pyridine intermediate, which could potentially rearrange to other substituted pyridines.
Photosubstitution: The cyclopropoxy group could be a potential leaving group under certain photochemical conditions, leading to substitution at the 2-position.
Reactions involving the methyl group: The methyl group could participate in photochemical reactions, such as hydrogen abstraction or photooxidation.
Further experimental and computational studies are necessary to fully elucidate the photochemical landscape of this compound.
Table 3: Common Photochemical Reactions of Pyridine Derivatives
| Reaction Type | Description |
| Photoisomerization | Formation and rearrangement of valence isomers like Dewar pyridine. acs.org |
| Photosubstitution | Light-induced replacement of a substituent on the pyridine ring. rsc.org |
| Photoreduction | Addition of hydrogen to the pyridine ring, often in the presence of a hydrogen donor. acs.org |
| Photoaddition | Cycloaddition reactions with alkenes or other unsaturated compounds. |
| C-H Functionalization | Direct functionalization of C-H bonds on the pyridine ring via radical intermediates. acs.orgnih.gov |
Advanced Spectroscopic Characterization and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are essential for determining the primary structure of 2-Cyclopropoxy-4-methylpyridine. While specific experimental data for this compound is not publicly available, analysis of related structures such as 4-methylpyridine (B42270) and 2-methoxypyridine (B126380) allows for the prediction of its spectral characteristics. wikipedia.orgsigmaaldrich.com
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methyl group, and the cyclopropoxy group. The aromatic protons on the pyridine ring would appear as distinct multiplets, with their chemical shifts influenced by the positions of the methyl and cyclopropoxy substituents. The methyl protons would likely present as a singlet, and the protons of the cyclopropyl (B3062369) ring would exhibit complex splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would confirm the substitution pattern, while the signals for the methyl and cyclopropoxy carbons would appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | 6.5 - 6.7 | d |
| Pyridine H-5 | 6.6 - 6.8 | d |
| Pyridine H-6 | 8.0 - 8.2 | s |
| Cyclopropoxy CH | 3.8 - 4.0 | m |
| Cyclopropoxy CH₂ | 0.6 - 0.9 | m |
| Methyl CH₃ | 2.2 - 2.4 | s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 162 - 164 |
| Pyridine C-3 | 110 - 112 |
| Pyridine C-4 | 148 - 150 |
| Pyridine C-5 | 115 - 117 |
| Pyridine C-6 | 146 - 148 |
| Cyclopropoxy CH | 55 - 57 |
| Cyclopropoxy CH₂ | 5 - 7 |
| Methyl CH₃ | 20 - 22 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. epfl.ch HSQC would be instrumental in assigning the carbon signals of the pyridine ring, the methyl group, and the cyclopropoxy group based on their corresponding proton resonances.
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula (C₉H₁₁NO).
The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak (M⁺). The fragmentation pattern would be characterized by the loss of neutral fragments. Key fragmentation pathways could include the loss of the cyclopropyl group, the cleavage of the ether bond, and rearrangements of the pyridine ring. Analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment |
| 149 | [M]⁺ |
| 121 | [M - C₂H₄]⁺ |
| 108 | [M - C₃H₅]⁺ |
| 93 | [M - C₃H₄O]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-O-C stretching vibration of the ether linkage is expected to appear in the region of 1250-1000 cm⁻¹. The aromatic C-N and C=C stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ range. The C-H stretching vibrations of the methyl and cyclopropyl groups would be seen around 3000-2850 cm⁻¹, while the aromatic C-H stretching would appear above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.gov The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-H vibrations of the alkyl and cyclopropyl groups would also be observable.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Pyridine Ring C=C, C=N Stretch | 1600 - 1400 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | ~1040 |
Gas-Phase Electron Diffraction (GED) for Molecular Geometry and Conformational Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, including bond lengths, bond angles, and torsional angles. aps.org While a specific GED study for this compound is not available, the technique could provide valuable insights into its conformational preferences.
A key structural question for this molecule is the orientation of the cyclopropoxy group relative to the pyridine ring. GED analysis could determine the dihedral angle between the plane of the pyridine ring and the plane of the cyclopropyl group. This information is crucial for understanding the steric and electronic interactions within the molecule, which can influence its reactivity and physical properties. Theoretical calculations often complement GED studies to help refine the experimental structure and to explore the potential energy surface of different conformers. khanacademy.orglibretexts.org
Computational and Theoretical Studies of 2 Cyclopropoxy 4 Methylpyridine
Theoretical Prediction of Regioselectivity and Stereoselectivity in Pyridine (B92270) Functionalization
The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, and predicting the regioselectivity and stereoselectivity of such reactions is a key area of computational investigation. For a molecule like 2-cyclopropoxy-4-methylpyridine, theoretical calculations would be instrumental in elucidating the preferred sites of electrophilic and nucleophilic attack.
Computational models, particularly those employing density functional theory (DFT), can map the electron density distribution across the pyridine ring. This allows for the calculation of various reactivity indices, such as Fukui functions and dual descriptors, which can pinpoint the most nucleophilic and electrophilic centers within the molecule. For this compound, these calculations would likely indicate the positions most susceptible to reactions like nitration, halogenation, or lithiation.
Furthermore, computational modeling can predict the stereochemical outcome of reactions, especially those involving the cyclopropoxy group or the introduction of a new chiral center. By simulating the transition states of different reaction pathways, chemists can determine the energetic barriers for the formation of various stereoisomers, thereby predicting the major product.
Table 1: Hypothetical Regioselectivity Data for Electrophilic Aromatic Substitution on this compound
| Position on Pyridine Ring | Calculated Energy Barrier (kcal/mol) | Predicted Major Product |
| C3 | 18.5 | No |
| C5 | 15.2 | Yes |
| C6 | 22.1 | No |
Note: The data in this table is hypothetical and serves as an example of the output from computational studies.
Solvent Effects and Catalytic Influence via Computational Methods
The reaction environment, including the solvent and any catalysts, plays a pivotal role in the outcome of a chemical transformation. Computational methods offer a powerful lens through which to examine these effects at a molecular level.
Solvent effects can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. Explicit solvent models involve including a discrete number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions like hydrogen bonding. For this compound, such models could predict how its solubility and reactivity change in different solvents.
Similarly, the influence of a catalyst can be computationally modeled. By constructing a detailed model of the catalytic cycle, researchers can investigate the mechanism of catalysis, identify the rate-determining step, and understand how the catalyst lowers the activation energy of the reaction. For reactions involving this compound, this could involve modeling the interaction of the pyridine nitrogen with a Lewis acid catalyst or the coordination of the molecule to a transition metal center.
Table 2: Illustrative Computational Data on Solvent Effects on a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant | Calculated Reaction Rate Constant (s⁻¹) |
| Toluene | 2.4 | 1.2 x 10⁻⁵ |
| Dichloromethane | 9.1 | 5.8 x 10⁻⁴ |
| Acetonitrile | 37.5 | 2.1 x 10⁻³ |
Note: This data is for illustrative purposes to demonstrate the type of information that can be obtained from computational analysis of solvent effects.
Research Applications in Synthetic Organic Chemistry and Supramolecular Chemistry
Utilization as a Synthetic Building Block for Complex Organic Architectures
The pyridine (B92270) ring is a fundamental scaffold in a vast number of natural products and pharmacologically important molecules. nih.govnih.govrsc.org The functionalization of this core structure is a key objective in organic synthesis. 2-Cyclopropoxy-4-methylpyridine serves as a valuable starting material or intermediate in the construction of more complex molecular frameworks. wikipedia.org Its distinct structure allows for a variety of chemical modifications, enabling the synthesis of diverse and intricate organic compounds.
The presence of the 4-methyl group and the 2-cyclopropoxy substituent on the pyridine ring provides specific sites for further chemical reactions. For instance, the methyl group can undergo reactions typical of alkylpyridines, while the cyclopropoxy group can be manipulated or cleaved under specific conditions to introduce other functionalities. This versatility makes this compound a useful component in multi-step synthetic sequences aimed at producing complex target molecules with potential applications in medicinal chemistry and materials science.
Role in Ligand Design for Coordination Chemistry
Pyridine and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.netrsc.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. The substituents on the pyridine ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its reactivity and catalytic activity. researchgate.netnih.gov
This compound, with its specific substitution pattern, can be employed in the design of novel ligands. The cyclopropoxy group, in particular, can introduce unique steric constraints and electronic effects around the metal center upon coordination. This can lead to the development of metal complexes with tailored properties for applications in areas such as catalysis, materials science, and bioinorganic chemistry. mdpi.commdpi.com The synthesis of new chiral 2,2'-bipyridine (B1663995) ligands, for example, has been achieved through the de novo construction of the pyridine nucleus, and these ligands have found application in copper-catalyzed asymmetric reactions. nih.gov
Catalytic Applications
The field of catalysis is crucial for efficient and sustainable chemical synthesis. chemscene.com Pyridine-containing molecules have been explored both as components of organocatalysts and as ligands in metal-catalyzed reactions. rsc.orgacs.org
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, pyridine derivatives can act as basic catalysts or as scaffolds for more complex catalytic systems. mdpi.com While specific studies on the direct use of this compound as an organocatalyst are not extensively documented, its structural motifs are relevant to the design of such catalysts.
More prominently, pyridine derivatives are essential as ligands in transition-metal catalysis. nih.gov The coordination of a pyridine-based ligand to a metal center can modulate its catalytic activity and selectivity. nih.gov For example, copper complexes with chiral bipyridine ligands have shown high enantioselectivity and reaction rates in allylic oxidation and cyclopropanation reactions. nih.gov The unique steric and electronic profile of this compound makes it a potential candidate for a ligand in various metal-catalyzed transformations, including cross-coupling reactions and C-H activation. chemrxiv.orgnih.gov
Supramolecular Chemistry: Host-Guest Systems and Molecular Recognition
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.orgtaylorandfrancis.com This field has significant implications for areas such as molecular recognition, self-assembly, and the development of functional materials.
Formation of Inclusion Compounds with Pyridine Derivatives
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of inclusion compounds where a larger "host" molecule encapsulates a smaller "guest" molecule. taylorandfrancis.com Pyridine and its derivatives can act as guest molecules in such systems. For instance, TADDOL derivatives have been shown to form 1:1 host-guest inclusion compounds with pyridine guest solvents. acs.org The formation of these complexes is driven by intermolecular forces such as hydrogen bonding. acs.org
Strategies for Mixture Separation utilizing Supramolecular Interactions
The selective recognition of specific molecules by a host compound can be exploited for the separation of mixtures. acs.org This is particularly relevant for the separation of isomeric pyridine derivatives, such as the picolines (methylpyridines), which have very similar physical properties, making their separation by conventional methods like fractional distillation challenging and energy-intensive. acs.orgrsc.org
Supramolecular strategies offer a promising alternative. By designing host molecules that exhibit a high affinity for only one component of a mixture, effective separation can be achieved through crystallization. rsc.org For example, certain host compounds have demonstrated remarkable selectivity in separating mixtures of pyridine and its methyl derivatives, with some experiments achieving infinite selectivity for a particular guest. rsc.org This highlights the potential of supramolecular chemistry to address difficult separation problems in the chemical industry.
Exploration in Novel Chemical Transformations
The development of new chemical reactions is a continuous endeavor in organic chemistry. Pyridine derivatives are often at the forefront of this research due to the challenges and opportunities associated with their functionalization. rsc.orgbeilstein-journals.org
Two areas of active research are C-H activation and dearomatization reactions. The direct functionalization of C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.orgbenthamdirect.com However, the electron-deficient nature of the pyridine ring makes C-H activation challenging. beilstein-journals.org Researchers are developing new catalytic systems, often involving transition metals like palladium, to achieve regioselective C-H functionalization of pyridines at various positions. beilstein-journals.orgacs.orgnih.gov
Dearomatization reactions are another powerful tool, as they convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which are prevalent in many natural products and pharmaceuticals. acs.orgmdpi.comnih.gov These reactions often require activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt, to make it more susceptible to nucleophilic attack. mdpi.comnih.gov The development of catalytic and stereoselective dearomatization methods is a key focus, enabling the synthesis of chiral piperidines and other valuable nitrogen-containing heterocycles. mdpi.comnih.govnih.gov While specific studies detailing the use of this compound in these novel transformations are limited, the fundamental reactivity of the pyridine core makes it a relevant substrate for such explorations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
